molecular formula C17H15Cl2NO4 B4232938 3-[(2,4-DICHLOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID

3-[(2,4-DICHLOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID

Cat. No.: B4232938
M. Wt: 368.2 g/mol
InChI Key: QHPPNJXAAAPIOO-UHFFFAOYSA-N
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Description

3-[(2,4-DICHLOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID is a synthetic organic compound characterized by the presence of both dichlorobenzoyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-DICHLOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-methoxyphenylalanine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-DICHLOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The dichlorobenzoyl group can be reduced to a benzyl group.

    Substitution: The chlorine atoms in the dichlorobenzoyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of 3-[(2,4-dihydroxybenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid.

    Reduction: Formation of 3-[(2,4-dibenzyl)amino]-3-(4-methoxyphenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2,4-DICHLOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(2,4-DICHLOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,4-dichlorobenzoyl)amino]propanoic acid
  • 3-[(2,4-dichlorobenzoyl)amino]-3-phenylpropanoic acid
  • 3-[(2,4-dichlorobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid

Uniqueness

3-[(2,4-DICHLOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID is unique due to the presence of both dichlorobenzoyl and methoxyphenyl groups, which confer specific chemical and biological properties. The methoxy group can enhance the compound’s solubility and stability, while the dichlorobenzoyl group can provide specific reactivity and binding characteristics.

Properties

IUPAC Name

3-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO4/c1-24-12-5-2-10(3-6-12)15(9-16(21)22)20-17(23)13-7-4-11(18)8-14(13)19/h2-8,15H,9H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPPNJXAAAPIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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